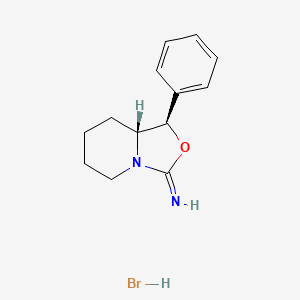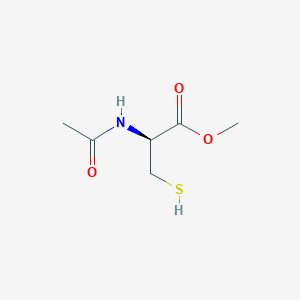![molecular formula C14H9N3O2 B14176836 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile CAS No. 918340-66-6](/img/structure/B14176836.png)
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure combining a furo[2,3-c]pyridine moiety with a hydroxybenzonitrile group, making it a versatile scaffold for various pharmacological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Aplicaciones Científicas De Investigación
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile involves its interaction with specific molecular targets. For example, it has been shown to bind strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to its observed anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Pyridine-2(H)-one derivatives: Another class of compounds with related chemical structures and biological activities.
Uniqueness
What sets 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile apart is its unique combination of the furo[2,3-c]pyridine and hydroxybenzonitrile moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing new therapeutic agents .
Propiedades
Número CAS |
918340-66-6 |
|---|---|
Fórmula molecular |
C14H9N3O2 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
4-(furo[2,3-c]pyridin-7-ylamino)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C14H9N3O2/c15-8-10-1-2-11(7-12(10)18)17-14-13-9(3-5-16-14)4-6-19-13/h1-7,18H,(H,16,17) |
Clave InChI |
RMFAKDYDTLTLBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=CC3=C2OC=C3)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)




![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)


